3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Description
3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C16H15ClN4O2S and its molecular weight is 362.83. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds bearing the [1,2,4]triazolo[4,3-a]pyrimidinone ring system have been reported to possess a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, or other proteins involved in cellular signaling pathways.
Mode of Action
It’s known that [1,2,4]triazolo[4,3-a]pyrimidinone derivatives can exhibit various pharmacological activities, including antitumor, antiallergic, antimicrobial, and 5α-reductase inhibitor properties . These activities suggest that the compound may interact with its targets in a way that modulates their function, leading to changes in cellular processes.
Biochemical Pathways
Given the wide range of pharmacological activities associated with [1,2,4]triazolo[4,3-a]pyrimidinone derivatives , it’s likely that this compound affects multiple pathways. These could include pathways involved in cell growth and proliferation, immune response, and hormone regulation, among others.
Result of Action
Given the pharmacological activities associated with [1,2,4]triazolo[4,3-a]pyrimidinone derivatives , it’s likely that this compound has effects at both the molecular and cellular levels. These could include changes in enzyme activity, alterations in cellular signaling pathways, and effects on cell growth and proliferation.
Properties
IUPAC Name |
3-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-2-3-12-8-14(23)18-15-19-20-16(21(12)15)24-9-13(22)10-4-6-11(17)7-5-10/h4-8H,2-3,9H2,1H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEABVJWBXBGSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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